Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-

Overview

Description

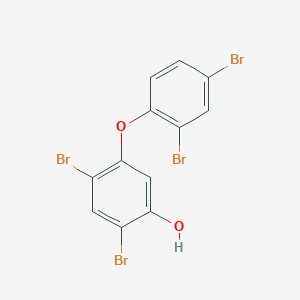

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is a brominated phenol derivative It is characterized by the presence of multiple bromine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- typically involves the bromination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenol derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace bromine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenols. Substitution reactions result in the formation of phenol derivatives with different functional groups.

Scientific Research Applications

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential as an antimicrobial or antifungal agent is ongoing.

Industry: It is used in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism by which Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- exerts its effects involves interactions with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential antimicrobial and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

2,4-Dibromophenol: A simpler brominated phenol with fewer bromine atoms.

2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms.

Tetrabromobisphenol A: A more complex brominated compound used as a flame retardant.

Uniqueness

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties and reactivity compared to other brominated phenols, making it valuable for specialized applications in research and industry.

Biological Activity

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- (commonly referred to as PDBD), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antitumor effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

PDBD is characterized by its dibromophenoxy groups attached to a phenolic core. Its chemical formula is , and it belongs to a class of compounds known as polybrominated diphenyl ethers (PBDEs). These compounds are known for their environmental persistence and bioaccumulation potential.

1. Antitumor Activity

Research has demonstrated that PDBD exhibits significant antitumor properties. In a study involving cell lines such as Jurkat (T cell leukemia) and Ramos (B cell lymphoma), PDBD was found to induce apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of exposure . The mechanism of action appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Table 1: Antitumor Activity of PDBD

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat | 1.61 | Induction of apoptosis |

| Ramos | 2.95 | Caspase activation |

2. Cytotoxic Effects

PDBD has also been evaluated for its cytotoxic effects on primary human leukemic cells and normal peripheral blood mononuclear cells (PBMNCs). The results indicated that while PDBD effectively reduced viability in leukemic cells, it showed minimal toxicity towards normal cells, suggesting a potential therapeutic window .

Case Study: Cytotoxicity Assessment

In a detailed examination using colony-forming unit assays, PDBD was tested on PBMNCs over 24 and 72 hours. The findings highlighted a selective cytotoxic effect on malignant cells while preserving the viability of healthy progenitor cells .

3. Antimicrobial Properties

Beyond its antitumor capabilities, PDBD exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against fungal strains such as Botrytis cinerea and Fusarium graminearum, indicating potential applications in agricultural settings for phytopathogen control .

Mechanistic Insights

The biological activity of PDBD is attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to inhibit certain kinases involved in cell proliferation and survival, thereby enhancing apoptotic signaling in cancer cells . Additionally, the compound's structural features contribute to its enzyme inhibitory effects, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

2,4-dibromo-5-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHJPJINBJWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471252 | |

| Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602326-30-7 | |

| Record name | 5-OH-BDE 47 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602326-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.